molecular formula C16H21NO6 B558373 Boc-L-aspartic acid 1-benzyl ester CAS No. 30925-18-9

Boc-L-aspartic acid 1-benzyl ester

Cat. No. B558373
CAS RN: 30925-18-9
M. Wt: 323.34 g/mol
InChI Key: LDRWTKQWSXGSTM-LBPRGKRZSA-N
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Description

Boc-L-aspartic acid 1-benzyl ester is a light yellow powder . It is used as a local anesthetic and also finds applications in the agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

This compound can be synthesized from Boc-Asp-OH and Benzyl alcohol . Another method involves the functionalization of the carboxylate side chain of Boc-Asp-OBzl (Boc=N-butyloxycarbonyl; Asp=aspartic acid; Bzl=benzyl) by coupling it to dipicolylamine .


Molecular Structure Analysis

The molecular formula of this compound is C16H21NO6 . The compound is an amino acid derivative where the carboxylate side chain of Boc-Asp-OBzl is functionalized .


Physical And Chemical Properties Analysis

This compound is a light yellow powder . Its molecular weight is 323.34 g/mol .

Scientific Research Applications

  • Drug Delivery Systems : Luo Chun-hu (2014) discussed the synthesis of a compound containing Boc-L-aspartic acid 1-benzyl ester, highlighting its potential use in drug delivery systems due to the presence of a thermo-sensitive group (Luo Chun-hu, 2014).

  • Solid-Phase Peptide Synthesis : R. Wagner and J. Tilley (1990) synthesized a β-hydroxyaspartic acid derivative from N-Boc-(R)-serine, which is suitable for incorporation into peptides by solid-phase synthesis (Wagner & Tilley, 1990).

  • Synthesis of β-Esters : V. Kalashnikov and V. V. Samukov (1990) used α-2-cyanoethyl Boc-aspartate for synthesizing β-esters of Boc-aspartic acid, demonstrating the utility of this compound in organic synthesis (Kalashnikov & Samukov, 1990).

  • Amino-γ-Butyrolactone Synthesis : Martha Sibrian-Vazquez and D. Spivak (2002) described a method for converting N-t-Boc-L-aspartic acid β-benzyl ester to enantiopure 3-(S)-amino-γ-butyrolactone, useful in chemical synthesis (Sibrian-Vazquez & Spivak, 2002).

  • Polyamide Synthesis : Isabelle Gachard et al. (1997) utilized L-aspartic acid derivatives, including Boc-protected variants, for the synthesis of nonpeptidic diamine-diacid type polyamides from natural α-amino acids (Gachard, Coutin, & Sekiguchi, 1997).

  • Chelating Ligand Synthesis : N. Niklas et al. (2007) used Boc-Asp-OBzl, which involves Boc-protected aspartic acid, as a chelating ligand in the study of zinc and cadmium complexes, exploring its applications in coordination chemistry (Niklas, Zahl, & Alsfasser, 2007).

  • β-Peptides and Nucleobase Functionalization : Arndt M. Brückner et al. (2003) synthesized β-amino acids from Boc-L-aspartic acid 4-benzyl ester, showing its role in the creation of nucleobase-functionalized β-peptides (Brückner, Garcia, Marsh, Gellman, & Diederichsen, 2003).

  • Peptide Synthesis Methods : B. Johnson (1970) discussed the synthesis of various protected amino acids, including Boc-β-benzyl-aspartic acid, for advances in peptide synthesis methods (Johnson, 1970).

Safety and Hazards

Boc-L-aspartic acid 1-benzyl ester is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Boc-Asp-OBzl, also known as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid or Boc-L-aspartic acid 1-benzyl ester, is a compound with a variety of applications in biochemical research .

Target of Action

It is known that this compound is used as a building block for the introduction of aspartic acid amino-acid residues in boc solid phase peptide synthesis (spps) .

Mode of Action

It is known to be used in the synthesis of peptides, where it interacts with other amino acids to form peptide bonds .

Biochemical Pathways

Boc-Asp-OBzl is involved in the biochemical pathway of peptide synthesis. It is used as a starting material for the enantiospecific synthesis of ®-(+)-Boc-iturinic acid (n-C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use, including the nature of the peptide being synthesized and the conditions of the synthesis process .

Result of Action

The result of Boc-Asp-OBzl’s action is the formation of peptide bonds with other amino acids, contributing to the synthesis of complex peptides. This can have various molecular and cellular effects depending on the specific peptides being synthesized .

Action Environment

The action, efficacy, and stability of Boc-Asp-OBzl can be influenced by various environmental factors. These include the conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reactants .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWTKQWSXGSTM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426912
Record name Boc-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30925-18-9
Record name N-(tert-Butoxycarbonyl)aspartic acid benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30925-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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